1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Butyl and Methyl Groups: The butyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Sulfonylation with Morpholine-4-sulfonyl Chloride: The final step involves the sulfonylation of the benzodiazole core with morpholine-4-sulfonyl chloride in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in various biological assays to study cellular processes and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzodiazole core can interact with nucleic acids and other biomolecules, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-benzimidazole: Similar in structure but with a benzimidazole core instead of a benzodiazole core.
1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-indazole: Similar in structure but with an indazole core.
Uniqueness
1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-sulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-(1-butyl-2-methylbenzimidazol-5-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-4-7-19-13(2)17-15-12-14(5-6-16(15)19)23(20,21)18-8-10-22-11-9-18/h5-6,12H,3-4,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSGOWFHHKDIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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